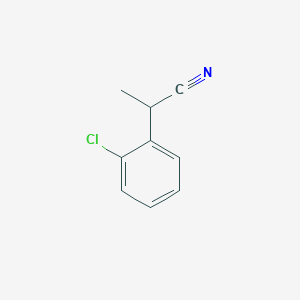

2-(2-Chlorophenyl)propanenitrile

Description

Significance in Contemporary Organic Synthesis

In the realm of organic synthesis, 2-(2-Chlorophenyl)propanenitrile serves as a valuable building block. guidechem.com The nitrile functional group (C≡N) is a versatile moiety that can undergo a variety of chemical reactions. ebsco.com For instance, it can be hydrolyzed to form carboxylic acids or reduced to produce primary amines, which are fundamental transformations in the synthesis of more complex molecules. libretexts.org The high reactivity of the compound towards nucleophiles makes it a useful precursor for constructing diverse molecular architectures. guidechem.com

Its role as a synthetic intermediate is highlighted by its application in the preparation of pharmaceuticals and agrochemicals. guidechem.com While specific, large-scale synthetic routes for this compound are not extensively detailed in readily available literature, general methods for alkylating arylacetonitriles are well-established and provide a basis for its synthesis. orgsyn.org The reactivity of the nitrile group allows for its participation in reactions like the Houben-Hoesch reaction and aldol-type condensations, expanding its utility as a C-3 building block in organic chemistry. wikipedia.org

Relevance in Medicinal Chemistry and Drug Discovery

The structural framework of this compound is of considerable interest in medicinal chemistry and drug discovery. The compound itself is utilized as an intermediate in the synthesis of various pharmaceuticals. guidechem.com The "2-chlorophenyl" fragment is found in several pharmacologically active compounds. For example, the related precursor, 2-(2-chlorophenyl)-2-nitrocyclohexanone, is used in the synthesis of norketamine, a substance with known pharmacological effects. chemicalbook.com

Furthermore, derivatives containing a propanenitrile tail have been identified within novel classes of synthetic opioids, suggesting the potential of this scaffold in designing new therapeutic agents. wikipedia.org The nitrile group itself is a recognized pharmacophore in drug design. nih.gov It can act as a bioisostere for a ketone group and participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nih.gov The strong dipole moment of the nitrile can also facilitate polar interactions within protein binding sites. nih.gov The incorporation of this moiety into drug candidates can influence their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Overview of Propanenitrile Derivatives in Chemical Literature

Propanenitrile and its derivatives represent a significant class of compounds in chemical literature. wikipedia.orgnih.gov The parent compound, propionitrile (B127096) (also known as ethyl cyanide), is a precursor to various organic compounds, including propylamines via hydrogenation. wikipedia.org Aryl nitriles, a category that includes this compound, are important intermediates that can be converted into a range of functional groups such as acids, esters, and amines. researchgate.net

The nitrile group is a key feature in numerous approved pharmaceuticals. nih.gov Its ability to act as a hydrogen bond acceptor is a critical aspect of its function in molecular recognition at biological targets. nih.gov In many drug structures, the nitrile group projects into narrow, sterically congested pockets of proteins to form essential polar interactions. nih.gov The versatility of the nitrile group and the propanenitrile scaffold makes them valuable components in the medicinal chemist's toolkit for creating novel molecules with potential therapeutic applications. nih.gov The development of synthetic methods to create diverse libraries of such compounds is an active area of research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMXWBCHMZFRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505207 | |

| Record name | 2-(2-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75920-46-6 | |

| Record name | 2-(2-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Routes for 2-(2-Chlorophenyl)propanenitrile

Direct synthesis methods focus on the construction of the this compound molecule from basic starting materials in a minimal number of steps.

Optimization of Reaction Conditions and Yields for Direct Synthesis

The efficiency of direct synthesis is highly dependent on the optimization of reaction conditions. Key factors that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net For instance, in related nitrile syntheses, protic solvents like ethanol (B145695) have been shown to be effective, often leading to higher yields compared to aprotic solvents. nih.gov The reaction temperature is another critical parameter; while some reactions proceed at room temperature, others require reflux conditions to achieve optimal conversion rates. researchgate.net

A common strategy for synthesizing related nitrile compounds involves the nucleophilic substitution reaction between a halogenated aromatic compound and a nitrile-containing reagent. For example, 3-(2-chlorophenyl)propanenitrile (B1348843) can be synthesized by reacting 1-(bromomethyl)-2-chlorobenzene with a cyanide source, yielding the product as a colorless oil after purification. The yield for such reactions can be significantly influenced by the specific conditions employed.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| 1-(bromomethyl)-2-chlorobenzene | Cyanide Source | Not Specified | Not Specified | 57% |

| 4-chlorophenylglyoxal | Meldrum's acid & acetylthiourea | Ethanol | Reflux | 80% |

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are central to the structure of this compound. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool for forming C-N bonds in the synthesis of aryl amines from aryl halides. iupac.org Mechanistic studies have revealed that the efficiency of these catalytic cycles can be enhanced by using specific phosphine (B1218219) ligands, such as t-butylphosphine, which can facilitate reactions even at room temperature. iupac.org

Similarly, catalytic methods are employed for C-C bond formation. For instance, the α-arylation of ketones, a process that forms a C-C bond between an aromatic ring and a carbonyl compound, can be achieved with high efficiency using palladium catalysts in combination with appropriate ligands. iupac.org These catalytic strategies offer advantages in terms of reaction mildness and functional group tolerance.

Precursor-Based Synthesis and Derivatization Strategies

An alternative to direct synthesis involves the modification of pre-existing molecular scaffolds. This approach allows for the introduction of specific functional groups and the creation of a library of related compounds.

Functionalization of Related Halogenated Propanenitrile Structures

The functionalization of existing halogenated propanenitrile structures is a versatile strategy. This can involve reactions that modify the nitrile group, such as reduction to an amine or hydrolysis to a carboxylic acid. Additionally, recent advancements have focused on the C(sp3)–H bond functionalization of alkyl nitriles. acs.org These methods, often involving radical intermediates, allow for the introduction of various functional groups at the α-position to the nitrile, providing a pathway to a diverse range of substituted propanenitriles. acs.org

Knoevenagel Condensation Applications in Propanenitrile Synthesis

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound (like a nitrile) with a carbonyl compound, typically an aldehyde or ketone. nih.govbhu.ac.in This reaction is widely used in the synthesis of α,β-unsaturated nitriles. bhu.ac.in The reaction is often catalyzed by a weak base. bhu.ac.in By selecting the appropriate aldehyde, a variety of substituted propenenitrile derivatives can be synthesized, which can then be further modified. For example, the condensation of an aromatic aldehyde with malononitrile (B47326) yields a benzylidenemalononitrile (B1330407) derivative. bhu.ac.in The use of environmentally friendly conditions, such as performing the reaction in water, has also been explored. rsc.orgresearchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield |

| Benzaldehyde derivatives | Malononitrile | Amino-bifunctional frameworks | Ethanol | Excellent (up to 100%) nih.gov |

| Various aldehydes | Propane dinitrile | Ni-BDC MOF nanosheets | Not Specified | High conversion researchgate.net |

Friedel-Crafts Reaction Methodologies for Propanenitrile Scaffolds

The Friedel-Crafts reaction is a cornerstone of organic chemistry for attaching substituents to aromatic rings. nih.gov This reaction can be applied to the synthesis of propanenitrile scaffolds through either acylation or alkylation. In Friedel-Crafts acylation, an acyl group is introduced to the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comkhanacademy.org This method can be used to introduce a propionyl group to a chlorobenzene (B131634) ring, which can then be further manipulated to form the desired propanenitrile. Intramolecular Friedel-Crafts reactions have also been developed, offering efficient routes to cyclic ketones. nih.govresearchgate.net

A typical synthetic route involving a Friedel-Crafts reaction for a related compound, 3-(2-chlorophenyl)propanenitrile, involves the acylation of 2-chlorobenzene with propionyl chloride and AlCl₃. The resulting ketone can then be converted to the nitrile.

Reductive Addition of Acetonitrile (B52724) to Aldehydes and Ketones

A significant advancement in the synthesis of propanenitrile derivatives involves the formal reductive addition of an acetonitrile equivalent to carbonyl compounds. One such efficient method is the rhodium-catalyzed synthesis of nitriles from aldehydes or ketones, utilizing methyl cyanoacetate (B8463686) as the source of the nitrile group and carbon monoxide as a deoxygenative reducing agent.

This methodology has been successfully applied to the synthesis of a precursor to this compound, starting from 2-chlorobenzaldehyde (B119727). In a typical procedure, 2-chlorobenzaldehyde is reacted with methyl cyanoacetate in the presence of a rhodium catalyst, such as RhCl₃·3H₂O, in a methanol (B129727) and water solvent system. The reaction is carried out under an atmosphere of carbon monoxide. nih.gov This process facilitates a formal reductive addition of the acetonitrile moiety across the carbonyl group of the aldehyde.

The reaction proceeds to afford the corresponding this compound derivative. After a reaction time of 24 hours at 160 °C, the desired product can be isolated. Purification via column chromatography yields the product as a colorless oil. nih.gov In a documented example, this method provided a 70% isolated yield of the target compound, demonstrating its efficacy for the synthesis of this particular propanenitrile derivative. nih.gov

| Reactant | Catalyst | Reagents | Solvent | Yield |

| 2-Chlorobenzaldehyde | RhCl₃·3H₂O | Methyl cyanoacetate, CO, H₂O | Methanol | 70% |

Stereoselective and Chiral Synthesis of Propanenitrile Analogues

The development of stereoselective and chiral syntheses for propanenitrile analogues is of paramount importance, particularly for applications in pharmaceuticals and materials science where specific stereoisomers are often required. Methodologies to achieve this include the use of chiral auxiliaries and enzymatic resolutions. wikipedia.orgresearchgate.net

Enzymatic Synthesis:

Enzymatic strategies offer a powerful tool for the asymmetric synthesis of chiral nitriles, often proceeding with high enantioselectivity under mild conditions. nih.gov For instance, hydroxynitrile lyases (HNLs) have been employed for the synthesis of chiral cyanohydrins, which are precursors to chiral propanenitriles. One study reported the use of a novel hydroxynitrile lyase from the fern Davallia tyermannii for the synthesis of (2R)-2-(2-chlorophenyl)-2-hydroxyacetonitrile, a close structural analog to the target compound. scispace.com

Another enzymatic approach involves the use of phenolic acid decarboxylases. These enzymes have been shown to catalyze the addition of cyanide to vinylphenols, yielding chiral propanenitrile derivatives. For example, the synthesis of (S)-2-(4-hydroxyphenyl)propanenitrile has been achieved with good yield and an enantiomeric excess (ee) of 85% using this method. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of enzymatic methods for producing chiral 2-arylpropanenitriles.

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |

| 2-Chlorobenzaldehyde + Cyanide | Hydroxynitrile Lyase | (2R)-2-(2-chlorophenyl)-2-hydroxyacetonitrile | Not specified |

| 4-Vinylphenol + Cyanide | Phenolic Acid Decarboxylase | (S)-2-(4-hydroxyphenyl)propanenitrile | 85% |

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of propanenitrile synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of a new stereocenter. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle is well-established for the synthesis of other chiral molecules. researchgate.netnumberanalytics.com The auxiliary is later removed to yield the enantiomerically enriched product.

One-Pot Synthetic Protocols for Propynenitrile Derivatives

One-pot synthetic protocols are highly desirable in organic synthesis as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. An efficient one-pot transformation for the synthesis of propynenitriles has been developed, which is relevant to the derivatives of this compound.

This methodology involves a base-induced protocol that allows for the synthesis of a variety of propynenitriles from corresponding starting materials. Specifically, the synthesis of 3-(2-chlorophenyl)-2-propynenitrile has been reported using this one-pot approach. The reaction is conducted at low temperatures, such as -78 °C or -60 °C, and utilizes a base like lithium bis(trimethylsilyl)amide (LiHMDS) to promote the transformation. This method exhibits good functional group tolerance and provides high yields.

In the case of 3-(2-chlorophenyl)-2-propynenitrile, the reaction afforded the product in a 90% yield. scispace.com The resulting product was characterized as a colorless crystal with a melting point of 92–94 °C. scispace.com This one-pot synthesis represents a practical and efficient route to this particular propynenitrile derivative.

| Product | Yield | Melting Point |

| 3-(2-Chlorophenyl)-2-propynenitrile | 90% | 92–94 °C |

Chemical Reactivity and Mechanistic Investigations

Proton Acidity at Alpha-Carbons and Anion Generation

The hydrogen atoms on the carbon alpha to the nitrile group in 2-(2-chlorophenyl)propanenitrile exhibit notable acidity. This increased acidity is attributed to the electron-withdrawing nature of the adjacent nitrile group, which stabilizes the resulting carbanion, known as an enolate, through resonance. pressbooks.publibretexts.org The negative charge of the enolate is delocalized between the alpha-carbon and the nitrogen atom of the nitrile. pressbooks.publibretexts.org

The stability of this enolate anion is a key factor in its generation. uomustansiriyah.edu.iq Strong bases, such as sodium amide or lithium diisopropylamide (LDA), are capable of deprotonating the alpha-carbon to form the enolate in significant concentrations. libretexts.orgstackexchange.com The pKa of the alpha-hydrogen in similar nitriles is around 30, making it a relatively weak acid, yet still reactive enough to be deprotonated by sufficiently strong bases. stackexchange.com The presence of the chlorine atom on the phenyl ring also influences the acidity, as its electron-withdrawing effect can further stabilize the generated carbanion. nih.gov

Intramolecular Cyclization Reactions and Benzyne (B1209423) Intermediates

Under strongly basic conditions, such as treatment with sodium amide, this compound can undergo intramolecular cyclization. stackexchange.com This reaction proceeds through a benzyne intermediate. The process is initiated by the deprotonation of the alpha-carbon to form the carbanion. stackexchange.com Subsequently, the elimination of the ortho-chlorine atom leads to the formation of a highly reactive benzyne intermediate.

The generated carbanion then acts as an intramolecular nucleophile, attacking one of the carbons of the benzyne triple bond. stackexchange.com This intramolecular attack is generally favored over intermolecular reactions. stackexchange.com This specific type of reaction can lead to the formation of benzocyclobutene derivatives. stackexchange.com The study of intramolecular cyclizations involving benzyne intermediates is an active area of research, with applications in the synthesis of various heterocyclic and polycyclic compounds. rsc.orgnih.gov

Nucleophilic Substitution Reactions Involving the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack. The electron-withdrawing character of the chloro-substituted phenyl ring can enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles.

One common reaction is the hydrolysis of the nitrile to a carboxylic acid, which can be achieved under acidic or basic conditions. Another important transformation is the reaction with Grignard reagents, which adds an alkyl or aryl group to the nitrile carbon, leading to the formation of ketones after hydrolysis of the intermediate imine. The reactivity of the nitrile group can be influenced by steric hindrance from the ortho-chlorine substituent.

Oxidative Transformations of the Compound

Oxidation of this compound can target different parts of the molecule. Strong oxidizing agents can potentially convert the alkyl side chain. For instance, oxidation could lead to the formation of a ketone or carboxylic acid at the benzylic position, although this might be accompanied by cleavage of the carbon-carbon bond.

The aromatic ring itself can be subject to oxidation under harsh conditions, potentially leading to ring-opening products. However, such reactions are generally less controlled and may result in a mixture of products. The presence of the chlorine atom can influence the regioselectivity and rate of oxidative reactions on the aromatic ring.

Aromatic Reactivity and Electrophilic/Nucleophilic Substitution Patterns

Conversely, the electron-withdrawing nature of the chlorine atom, along with the nitrile-containing side chain, can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile replaces a leaving group (in this case, potentially the chlorine atom) on the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. wikipedia.org

Influence of Halogen Substituents on Reaction Mechanisms

The chlorine substituent in this compound plays a significant role in various reaction mechanisms. Its electron-withdrawing inductive effect influences the acidity of the alpha-protons and the reactivity of the nitrile group. nih.gov In nucleophilic aromatic substitution, the position of the chlorine atom relative to other substituents can significantly affect the reaction rate and regioselectivity. rsc.org

For instance, a chlorine atom positioned ortho or para to an activating group will have a more pronounced effect on the rate of SNAr reactions compared to a meta-positioning. masterorganicchemistry.comrsc.org The ability of chlorine to stabilize carbanions and its role as a leaving group in elimination reactions to form benzynes are other key aspects of its influence on the compound's reactivity. stackexchange.comnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

In a ¹H NMR spectrum of 2-(2-Chlorophenyl)propanenitrile, specific signals corresponding to each type of proton would be expected. The aromatic protons on the chlorophenyl ring would typically appear as a complex multiplet in the downfield region (approximately 7.2-7.6 ppm) due to their distinct electronic environments and spin-spin coupling. The methine proton (CH) adjacent to the nitrile and phenyl groups would likely present as a quartet, influenced by the neighboring methyl protons, and would be shifted downfield due to the electron-withdrawing effects of the nitrile and aromatic ring. The methyl (CH₃) protons would appear as a doublet in the upfield region, coupled to the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.6 | m | 4H | Ar-H |

| ~4.0-4.2 | q | 1H | CH |

| ~1.6-1.8 | d | 3H | CH₃ |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the nitrile carbon, the aromatic carbons (with the carbon attached to the chlorine atom showing a characteristic shift), the methine carbon, and the methyl carbon. The nitrile carbon would appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~118-122 | C≡N |

| ~127-135 | Ar-C |

| ~30-35 | CH |

| ~15-20 | CH₃ |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₈ClN), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (165.62 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation would likely involve the loss of the nitrile group or cleavage of the bond between the propyl chain and the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3150 | Aromatic C-H Stretch |

| ~2850-2960 | Aliphatic C-H Stretch |

| ~2240-2260 | C≡N Stretch |

| ~1450-1600 | Aromatic C=C Stretch |

| ~600-800 | C-Cl Stretch |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₉H₈ClN, the theoretical elemental composition would be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to validate the empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage |

| Carbon (C) | 65.27% |

| Hydrogen (H) | 4.87% |

| Chlorine (Cl) | 21.41% |

| Nitrogen (N) | 8.46% |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. mdpi.com

Geometry optimization is a fundamental DFT procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-chlorophenyl)propanenitrile, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The result is an optimized structure with predicted bond lengths, bond angles, and dihedral angles.

Theoretical calculations on analogous compounds, such as 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, have been performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set to determine their ground-state molecular structures. researchgate.net A similar approach for this compound would yield precise data on its conformation, including the orientation of the chlorophenyl ring relative to the propanenitrile side chain. The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters (Conceptual) This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical for this compound.

| Parameter | Description | Predicted Value |

| C-Cl Bond Length | The distance between the chlorine atom and the attached carbon on the phenyl ring. | ~1.74 Å |

| C-C≡N Bond Angle | The angle of the nitrile group's carbon atom. | ~178° |

| C-CN Bond Length | The length of the single bond between the chiral carbon and the nitrile carbon. | ~1.47 Å |

| Phenyl Ring C-C | Average carbon-carbon bond length within the aromatic ring. | ~1.39 Å |

| Dihedral Angle | The twist between the plane of the phenyl ring and the C-C-N plane. | Variable |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's stability and reactivity. researchgate.netchemrxiv.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govchemrxiv.org

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it is easier to induce an electronic transition. chemrxiv.orgwuxiapptec.com

By calculating the energies of these orbitals, DFT can be used to derive global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). ajchem-a.com These parameters provide a quantitative basis for predicting how this compound will behave in chemical reactions. chemrxiv.orgajchem-a.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines key reactivity parameters that can be calculated from the energies of the frontier molecular orbitals. ajchem-a.com

| Descriptor | Formula | Chemical Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. ajchem-a.com |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | -(I + A) / 2 | Describes the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. chemrxiv.org |

DFT calculations can map the electrostatic potential (ESP) onto the electron density surface of a molecule. This visualization helps to identify the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the chlorine atom, indicating sites susceptible to electrophilic attack.

Furthermore, computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states. nih.gov A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. nih.gov By calculating the energy of these transient structures, chemists can predict the activation energy of a reaction, providing insight into its kinetics and feasibility. nih.gov For instance, studying the transition states for potential reactions involving the nitrile group or the chiral center of this compound can reveal preferred reaction pathways.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting the physical properties of a crystalline material.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. Mapping properties like the normalized contact distance (d_norm) onto this surface allows for the identification of key intermolecular contacts. nih.gov

On a d_norm map:

Red spots indicate contacts that are shorter than the van der Waals radii of the interacting atoms, typically representing strong interactions like hydrogen bonds. nih.govnih.gov

White areas represent contacts that are approximately equal to the van der Waals separation. nih.gov

Blue areas signify contacts that are longer than the van der Waals radii. nih.gov

For a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld analysis revealed that H···H, H···C, and Cl···H contacts were the most significant contributors to crystal packing. nih.gov A similar analysis of this compound would provide a detailed picture of how its molecules arrange themselves in the solid state.

The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts and quantifies their relative contributions to the total surface area. nih.govnih.gov This allows for a precise quantification of different types of interactions, including hydrogen bonds and van der Waals forces. rsc.orgnih.gov

Even though this compound is not a strong hydrogen bond donor, it can act as an acceptor via its nitrile nitrogen and chlorine atom, forming weak C-H···N or C-H···Cl hydrogen bonds. nih.gov The dominant interactions, however, are often the weaker van der Waals forces, such as H···H and C···H contacts, which collectively play a crucial role in stabilizing the crystal structure. nih.govnih.gov Quantifying these interactions is essential for understanding the molecule's crystal packing efficiency and resulting physical properties.

| Contact Type | Description | Illustrative Contribution (%) |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | 39.2% |

| H···C / C···H | Interactions between hydrogen and carbon atoms. | 25.2% |

| Cl···H / H···Cl | Interactions involving the chlorine atom and hydrogen atoms. | 11.4% |

| N···H / H···N | Potential weak hydrogen bonds involving the nitrile nitrogen. | < 5% |

| Other | Other minor contacts (e.g., C···C, N···C). | Remainder |

Analysis of Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.orgwikipedia.org These interactions are crucial in various chemical and biological systems, influencing molecular recognition, crystal packing, and the stability of biomolecules. libretexts.orgwikipedia.org The nature of π-π stacking can be an offset stacked arrangement or a sandwich arrangement, and the strength of these interactions is influenced by the electronic nature of the aromatic rings involved. libretexts.org For instance, interactions between an electron-rich and an electron-poor aromatic ring, such as benzene (B151609) and hexafluorobenzene, can lead to favorable electrostatic interactions. libretexts.org

In the context of this compound, the chlorophenyl group provides a platform for potential π-π stacking interactions. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence its electron density, thereby modulating the nature and strength of these interactions with other aromatic systems. Such interactions can be significant in the solid state, potentially influencing the crystal packing of the compound. nih.gov Computational studies can elucidate the preferred geometries and interaction energies of π-π stacking involving the 2-chlorophenyl moiety, providing insights into its supramolecular chemistry. The introduction of specific functional groups can be used to suppress strong π-π interactions in flat polycyclic aromatic hydrocarbons, which can enhance solubility and preserve unique photophysical properties in the solid state. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and have been widely applied to understand the dynamics of various systems, from biopolymers to small molecules. chemrxiv.orgnih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. nih.gov This allows for the exploration of the conformational landscape of a molecule, identifying stable conformations and the transitions between them.

For this compound, MD simulations can provide detailed insights into its conformational flexibility. The molecule possesses rotational freedom around the single bonds connecting the propanenitrile chain to the chlorophenyl ring. MD simulations can reveal the preferred dihedral angles and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The conformational analysis of related substituted aromatic nitriles has shown that while the phenyl ring tends to remain planar, the side chain introduces conformational flexibility.

Quantum Theory of Atoms in Molecules (QT-AIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution to characterize chemical bonding and other interactions within a molecule. researchgate.net QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. By analyzing the properties of the electron density at bond critical points (BCPs), such as its value (ρ) and its Laplacian (∇²ρ), one can gain insights into the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions. researchgate.net

QTAIM analysis of molecules containing a chlorophenyl group can reveal detailed information about the electronic nature of the C-Cl bond and any intramolecular interactions involving the chlorine atom. For instance, a study on 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile utilized QTAIM to investigate topological parameters at bond critical points and the nature of various intermolecular and intramolecular hydrogen bonds. researchgate.net A similar investigation on this compound could provide a quantitative description of the bonding environment and identify subtle intramolecular interactions that influence its structure and reactivity.

In Silico Prediction of Physicochemical and Pharmacokinetic Parameters

In silico methods, which utilize computational models, are increasingly employed in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of new chemical entities. nih.govui.ac.idnih.govmdpi.com These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. nih.gov Various software tools and web servers are available that can predict a wide range of parameters based on the chemical structure of a molecule. ui.ac.idmdpi.com

For this compound, in silico tools can be used to estimate a variety of important properties. These predictions can provide a preliminary assessment of the compound's potential as a drug candidate.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 165.62 g/mol sigmaaldrich.com | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | Varies by prediction tool | A measure of lipophilicity, affecting absorption and membrane permeability. |

| Water Solubility | Varies by prediction tool | Crucial for formulation and bioavailability. |

| Polar Surface Area (PSA) | Varies by prediction tool | Related to drug transport properties. |

| Pharmacokinetic (ADME) Properties | ||

| Human Intestinal Absorption | Varies by prediction tool | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Varies by prediction tool | An indicator of intestinal permeability and absorption. ui.ac.id |

| Blood-Brain Barrier (BBB) Penetration | Varies by prediction tool | Predicts the ability to cross into the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Varies by prediction tool | Potential for drug-drug interactions through inhibition of metabolic enzymes. nih.gov |

| Plasma Protein Binding | Varies by prediction tool | Affects the free concentration of the drug available to exert its effect. nih.gov |

It is important to note that these are theoretical predictions and require experimental validation. The accuracy of these in silico models depends on the algorithms used and the quality of the training data sets. nih.gov

Biological Activity and Pharmacological Research Applications

Antimicrobial Activity Studies

Derivatives and analogues of 2-(2-chlorophenyl)propanenitrile have been evaluated for their efficacy against various microbial pathogens, including bacteria and fungi.

The global health challenge posed by multidrug-resistant Mycobacterium tuberculosis (Mtb) has spurred research into novel antitubercular agents. Several studies have investigated compounds structurally related to this compound. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated notable antitubercular activity against the Mtb H37Rv strain in vitro. nih.gov The results indicated that incorporating hydrazone, 2-azetidinone, and 4-thiazolidinone (B1220212) moieties onto the pyrazole (B372694) scaffold could lead to potent antitubercular agents. nih.gov

In other research, a derivative of imidazo[1,2-a]pyridines, specifically N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), showed significant bactericidal activity in a mouse model of M. tuberculosis infection. plos.org Its efficacy was found to be comparable to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. plos.org Furthermore, in silico screening identified compounds capable of binding to the active site of Mtb shikimate kinase (MtSK), a crucial enzyme for the bacterium's survival. nih.gov One of the identified compounds showed a higher inhibitory activity (IC₅₀ = 1.39 μM) than isoniazid and exhibited no toxicity to mammalian cells. nih.gov

Additionally, the plectasin (B1576825) derivative NZ2114 exhibited potent activity against M. bovis BCG, a member of the M. tuberculosis complex, with a concentration-dependent inhibition. frontiersin.org A water-soluble sodium salt derivative of a polycyclic polyprenylated acylphloroglucinol, PPAP53, was also found to inhibit the growth of virulent extracellular and intracellular Mtb. mdpi.com

The antimicrobial evaluation of this class of compounds extends beyond mycobacteria. Preliminary investigations into 3-(2-chlorophenyl)propanenitrile (B1348843) suggest potential antibacterial and antifungal activities. Studies on related structures provide more specific data. For instance, 2-Amino-3-(4-chlorophenyl)propanenitrile has been shown to disrupt bacterial cell membranes and inhibit essential enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Amino-3-(4-chlorophenyl)propanenitrile Against Various Bacterial Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.4 | |

| Escherichia coli | 16.5 | |

| Klebsiella pneumoniae | 16.1 |

Furthermore, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were tested against various fungal and bacterial strains, with many compounds showing good to excellent antimicrobial activity. nih.gov Hybrid molecules combining a thiazolidinone moiety with Ciminalum, a p-nitro-α-chlorocinnamic aldehyde, have also been noted as active antimicrobial agents against both Gram-positive and Gram-negative microorganisms. nih.govmdpi.com

Anticancer Activity Investigations of Related Analogues

A significant area of research for this chemical family is in oncology. Studies on hybrid molecules have yielded promising results. A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are Ciminalum–thiazolidinone hybrids, demonstrated significant cytotoxic effects on tumor cells. nih.govmdpi.com The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a necessary requirement for the anticancer effects. nih.govmdpi.com

Screening against a panel of 60 human cancer cell lines identified several potent compounds. nih.gov The derivative 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 2h) showed the highest level of antimitotic activity, with mean GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively. mdpi.comnih.gov This compound was particularly sensitive against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Ciminalum–Thiazolidinone Hybrid Molecules

| Compound | Mean GI₅₀ (µM) | Mean TGI (µM) | Mean LC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 2f | 2.80 | 32.3 | 80.8 | nih.govmdpi.com |

| Compound 2h | 1.57 | 13.3 | 65.0 | nih.govmdpi.com |

Other related structures, such as 2-phenylacrylonitrile (B1297842) derivatives, have been synthesized and evaluated as potential tubulin inhibitors. researchgate.netnih.gov One such derivative, compound 1g2a, exhibited potent inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. researchgate.net This compound was found to arrest the cell cycle in the G2/M phase, indicating an interaction with microtubule formation. researchgate.net

Anti-inflammatory Property Assessments

The potential anti-inflammatory properties of compounds related to this compound have also been a subject of investigation. A study on a newly synthesized thiophene (B33073) compound, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, demonstrated significant inhibition of both acute and chronic inflammation in rat models. njppp.com Its effects were comparable to the standard anti-inflammatory drug indomethacin (B1671933) in carrageenan-induced paw edema and cotton pellet-induced granuloma assays. njppp.com

Another related compound, fenclofenac, which is 2-(2,4-dichlorophenoxy)phenylacetic acid, has also been shown to possess anti-inflammatory, antinociceptive, and antipyretic properties in various rat models. nih.gov In studies of chronic inflammation (established adjuvant arthritis), its potency was comparable to phenylbutazone. nih.gov Furthermore, phenylpropanoid derivatives isolated from Dioscorea polystachya were evaluated for their ability to inhibit nitric oxide (NO) production in macrophage cells. nih.gov Several of these compounds displayed inhibitory activity with IC₅₀ values ranging from 9.3 to 32.3 μM. nih.gov

Enzyme Inhibition and Protein Interaction Studies

The mechanism of action for many biologically active compounds involves the inhibition of specific enzymes or interaction with key proteins. The nitrile group itself is known to interact with various enzymes and receptors. Research into analogues of this compound has identified several specific enzyme targets.

A series of 1,2,4-triazole (B32235) bearing azinane analogues were found to be active against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications for Alzheimer's disease and diabetes. nih.gov In the anticancer field, certain 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors, which disrupts cell division in cancer cells. researchgate.netnih.gov The mechanism is thought to be similar to that of other microtubule-destabilizing agents like colchicine.

In the context of antimicrobial activity, one identified mechanism is the inhibition of Mycobacterium tuberculosis shikimate kinase (MtSK). nih.gov This enzyme is vital for the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria but absent in humans, making it an attractive drug target. nih.gov

Molecular Docking and Target Interaction Mechanisms

To better understand how these compounds exert their biological effects at a molecular level, computational molecular docking studies have been employed. These studies help to visualize and predict the binding modes of a ligand within the active site of a target protein.

For antitubercular drug development, molecular dynamics simulations of a candidate compound with MtSK suggested stable binding, with an estimated binding free energy of -37.96 kcal/mol. nih.gov In anticancer research, molecular docking analyses of the 2-phenylacrylonitrile derivative 1g2a supported the hypothesis that its anticancer effects are exerted through the inhibition of tubulin. researchgate.netnih.gov

Molecular docking was also used to explore the binding interactions of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase, enzymes relevant to diabetes. The results showed reasonable dock scores and identified key hydrogen bonding interactions with amino acid residues in the enzyme active sites, such as His:90 and His:232 in α-amylase. nih.gov These computational insights are crucial for the rational design and optimization of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies of Substituted Propanenitriles

The biological activity of propanenitrile derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the presence of the nitrile and aromatic moieties.

The introduction of halogen atoms, such as chlorine, into a molecule can substantially modulate its biological activity. acs.org In the context of propanenitrile derivatives, the position of the chlorine atom on the phenyl ring is a critical determinant of potency and, in some cases, the type of pharmacological activity observed.

For instance, in a series of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides, which share a core structure with potential anticonvulsant activity, the presence and position of a chloro substituent on the phenyl ring of an attached moiety were found to influence efficacy. researchgate.net While direct SAR studies on this compound are limited, research on related structures provides valuable insights. For example, in studies of ketamine analogs, 2- and 3-substituted chloro compounds were generally more active as anesthetics and analgesics than their 4-substituted counterparts. scilit.com

The electronic properties of the halogen substituent play a significant role. Chlorine, being an electron-withdrawing group, can alter the pKa of nearby functional groups and influence the molecule's interaction with biological targets. This "magic chloro" effect, where a chlorine atom in a specific position dramatically enhances biological activity, has been observed in various drug scaffolds. nih.gov In the case of this compound, the ortho-chloro substituent is expected to induce a distinct electronic and steric profile compared to its meta- and para-isomers, which could translate to differences in biological potency and target selectivity.

Table 1: Impact of Chloro Substituent Position on Biological Activity in Related Scaffolds

| Compound Class | Substituent Position | Observed Effect on Activity | Reference |

| Ketamine Analogs | 2-Chloro | Generally more active (anesthetic/analgesic) | scilit.com |

| Ketamine Analogs | 3-Chloro | Generally more active (anesthetic/analgesic) | scilit.com |

| Ketamine Analogs | 4-Chloro | Generally less active | scilit.com |

| 1-Phenylbenzazepines | 6-Chloro | Enhances D1R affinity | mdpi.com |

This table is illustrative and based on data from related compound classes to infer potential trends for substituted propanenitriles.

The nitrile group and the aromatic ring are fundamental components for the biological activity of this compound and related compounds.

The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to fit into sterically demanding binding sites and form specific polar interactions. nih.gov The nitrile moiety can enhance binding affinity to target proteins and improve the pharmacokinetic profile of a drug candidate. nih.gov

The aromatic moiety , in this case, the 2-chlorophenyl group, is crucial for various non-covalent interactions with biological targets. These can include hydrophobic interactions and π-π stacking. The chlorine substituent further modulates the electronic nature of the aromatic ring, influencing its interaction with receptor surfaces. mdpi.com

Pharmacokinetic Profiles and Bioavailability Considerations

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. While specific pharmacokinetic data for this compound is not extensively available, general principles for related structures can provide some insights.

The presence of a nitrile group can favorably influence a compound's pharmacokinetic properties. It can lead to improved metabolic stability, as the nitrile group itself is often resistant to metabolism. nih.gov Furthermore, the incorporation of a nitrile group can enhance oral bioavailability. nih.gov

Halogenation, such as the inclusion of a chlorine atom, can also impact pharmacokinetics. Chlorinated aromatic compounds are typically metabolized in the liver, often through oxidation to form chlorophenols. wikipedia.org The position of the chlorine atom can affect the rate and pathway of metabolism.

Table 2: General Pharmacokinetic Considerations for Substituted Propanenitriles

| Feature | Potential Impact | Reference |

| Nitrile Group | Increased metabolic stability, enhanced oral bioavailability | nih.govnih.gov |

| Aromatic Ring | Subject to hepatic metabolism (e.g., oxidation) | wikipedia.org |

| Chloro Substituent | Influences metabolic pathways and rate | wikipedia.org |

This table presents generalized pharmacokinetic trends for compounds containing nitrile and chloro-aromatic moieties.

Broader Pharmacological Potentials and Therapeutic Horizons

Derivatives of propanenitrile have shown promise in a variety of therapeutic areas, suggesting a broad pharmacological potential for compounds like this compound.

Research into related structures has revealed significant anticonvulsant activity . nih.gov For example, certain substituted pyrrolidine-2,5-diones and piperidine-2,6-diones, which are structurally distinct but share the feature of substituted phenyl rings, have demonstrated efficacy in animal models of epilepsy. Specifically, a compound bearing a 2-chlorophenyl group showed activity in a model for therapy-resistant epilepsy.

Furthermore, antinociceptive (analgesic) effects have been observed in derivatives of similar compounds. The modulation of pain pathways is a key area of investigation for new therapeutic agents.

The diverse biological activities reported for compounds containing the chlorophenyl and propanenitrile motifs suggest that this compound could be a valuable lead structure for the development of new drugs targeting the central nervous system and other therapeutic areas. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 2-(2-Chlorophenyl)propanenitrile. Given its chemical structure—a chiral center, a chlorinated aromatic ring, and a nitrile group—both high-performance liquid chromatography and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound, particularly for enantioselective separation. The presence of a chiral carbon atom adjacent to the phenyl ring means the compound exists as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical contexts, where different enantiomers can exhibit distinct biological activities.

A patent application has described the use of HPLC with a chiral stationary phase (CSP) to analyze the enantiomeric excess of this compound. googleapis.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving racemic mixtures of chiral compounds, including those structurally similar to this compound. nih.gov The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions like hydrogen bonding, π-π interactions, and dipole-dipole interactions. mdpi.comchiralpedia.com

For method development, a screening approach using different chiral columns and mobile phase modes (normal-phase, reversed-phase, and polar organic) is typically employed to find the optimal separation conditions. sigmaaldrich.comchromatographyonline.com The choice of solvent, such as acetonitrile (B52724) or methanol (B129727), and additives is critical for achieving separation. googleapis.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Polysaccharide-based Chiral Column (e.g., Cellulose or Amylose derivatives) | Provides chiral recognition for enantiomer separation. |

| Mobile Phase | Hexane/Ethanol (B145695) (Normal Phase); Acetonitrile/Water or Methanol/Water (Reversed Phase) with additives (e.g., DEA, TFA) | To elute the compound and optimize selectivity and resolution between enantiomers. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls analysis time and separation efficiency. |

| Detection | UV at 220-254 nm | The chlorophenyl group allows for strong UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25-45 °C) | Affects retention time and peak shape. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of the compound and quantifying it in the presence of related impurities from its synthesis.

The selection of an appropriate capillary column is critical. For chlorinated aromatic compounds, moderately polar to polar stationary phases are often effective. For a structurally similar compound, alfa-bromo-2-chlorophenyl acetonitrile, a Supelcowax 10 (polar) or an Equity-1701 (mid-polarity) capillary column has been suggested. chromforum.org Such columns can effectively separate the target analyte from synthesis precursors (e.g., 2-chlorobenzaldehyde) or side-products. Anhydrous solvents like toluene (B28343) or acetonitrile are recommended for sample dissolution. chromforum.org

When developing a GC method, the injector and column temperatures must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte. chromforum.org The use of a flame ionization detector (FID) provides excellent sensitivity for organic compounds, while an electron capture detector (ECD) offers high selectivity for halogenated compounds like this compound. epa.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Mid-to-high polarity capillary column (e.g., DB-1701, Supelcowax) | To achieve separation from impurities based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C) | To separate compounds with different boiling points effectively. |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | FID for general quantification; ECD for selective detection of the chlorinated analyte. |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is an indispensable tool for the unambiguous identification of this compound in complex mixtures. It combines the separation power of GC with the definitive identification capability of MS. semanticscholar.org This technique is used for structural confirmation and for identifying unknown impurities or degradation products.

During analysis, the molecule is ionized, typically by electron ionization (EI), and then fragmented into a pattern of smaller, charged ions. This fragmentation pattern is a unique fingerprint that allows for structural elucidation. For this compound, the fragmentation would likely involve characteristic patterns for chlorinated aromatic compounds.

Key expected fragmentation pathways include:

Loss of a chlorine atom: Observing the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) in fragments containing the phenyl ring is a key identifier. docbrown.info

Cleavage of the propanenitrile side chain: Fragmentation can occur at the C-C bond between the chiral carbon and the phenyl ring or between the chiral carbon and the nitrile group.

Formation of a stable tropylium (B1234903) ion: Rearrangement and fragmentation of the chlorobenzyl moiety can lead to characteristic aromatic fragments. libretexts.org

The mass spectrum of the structurally related 2-chloropropane (B107684) shows a molecular ion peak and a base peak corresponding to the loss of the chlorine atom, a common fragmentation pathway for alkyl halides. docbrown.info A similar loss would be expected for this compound.

| Ionization Mode | Expected Key Fragments (m/z) | Interpretation |

| Electron Ionization (EI) | [M]+• (e.g., 165/167) | Molecular ion peak, showing the isotopic pattern of chlorine. |

| [M-Cl]+ | Loss of the chlorine atom. | |

| [M-CH(CH₃)CN]+ | Loss of the propanenitrile group, leaving the chlorophenyl fragment. | |

| [C₇H₆Cl]+ | Chlorotropylium ion or related chlorobenzyl cation. |

Sample Preparation and Extraction Methodologies

Effective sample preparation is crucial to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before chromatographic analysis. The choice of technique depends on the nature of the sample (e.g., reaction mixture, biological fluid, environmental sample).

Solvent extraction is a fundamental technique for isolating organic compounds from solid or liquid samples. For the purification of nitriles from a reaction mixture, simple liquid-liquid extraction with a suitable organic solvent like chloroform (B151607) or benzene (B151609) followed by washing with water is often sufficient. organic-chemistry.orgorgsyn.org

Soxhlet Extraction: This is a classic, continuous extraction method suitable for solid samples. While thorough, it can be time-consuming and use large volumes of solvent, and the prolonged heating may not be suitable for thermally sensitive compounds.

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation, disrupting the sample matrix and accelerating solvent penetration. It is generally faster and requires less solvent than Soxhlet extraction.

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to maintain the solvent in its liquid state, which decreases solvent viscosity and increases analyte solubility, leading to rapid and efficient extractions with minimal solvent use. nih.gov

Solid-Phase Extraction (SPE) is a highly versatile and efficient technique for sample cleanup and concentration from liquid samples. youtube.com It is preferred over liquid-liquid extraction as it is faster, uses less solvent, and can be easily automated. nih.gov For an analyte like this compound, which possesses both non-polar (chlorophenyl ring) and moderately polar (nitrile) characteristics, reversed-phase SPE would be a common choice.

In a typical reversed-phase SPE procedure:

Conditioning: The sorbent (e.g., C18 or a polymer-based material) is activated with an organic solvent like methanol, followed by equilibration with water or an aqueous buffer. youtube.com

Loading: The aqueous sample is passed through the cartridge. The analyte retains onto the non-polar sorbent via hydrophobic interactions.

Washing: A polar solvent (e.g., water or a low-percentage organic solvent mixture) is used to wash away polar interferences. youtube.com

Elution: A non-polar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the purified analyte. youtube.com

For complex matrices like urine or plasma, more advanced SPE methods, such as those using mixed-mode or molecularly imprinted polymer (MIP) sorbents, can provide enhanced selectivity and cleaner extracts. organic-chemistry.orgresearchgate.net

pH-Dependent Extraction and Cleanup Procedures

The extraction and cleanup of this compound from various matrices are significantly influenced by the pH of the solvent system. The principle of pH-dependent extraction relies on altering the ionization state, and therefore the solubility, of the target compound and any accompanying impurities. mdpi.com While this compound is a neutral molecule, its stability and the nature of potential impurities can be pH-sensitive.

Under strongly acidic or alkaline conditions, the nitrile group (-CN) of the compound is susceptible to hydrolysis. Strong alkaline conditions can facilitate the conversion of the nitrile to a carboxylate salt, increasing its water solubility, while acidic conditions can lead to the formation of a carboxylic acid or an amide. This reactivity is a critical consideration in developing cleanup procedures.

For instance, a common cleanup strategy involves liquid-liquid extraction. The sample containing this compound could be dissolved in an organic solvent and washed with aqueous solutions of varying pH.

Acidic Wash (e.g., dilute HCl): This step would serve to protonate and extract any basic impurities into the aqueous layer.

Alkaline Wash (e.g., dilute NaOH): This would extract acidic impurities, such as any 2-(2-chlorophenyl)propanoic acid that may have formed due to hydrolysis, into the aqueous layer. mdpi.com

The selection of pH must be carefully optimized to maximize the removal of impurities while minimizing the degradation of the target compound. The stability of the compound typically favors extraction under near-neutral pH conditions.

Table 1: Conceptual pH-Dependent Extraction Scheme

| Washing Solution pH | Primary Impurities Removed | Rationale |

|---|---|---|

| Acidic (pH 1-3) | Basic impurities (e.g., amines) | Basic impurities are protonated to form water-soluble salts, which partition into the aqueous phase. |

| Neutral (pH ~7) | Water-soluble polar compounds | Removes baseline water-soluble materials without altering the target compound. The parent compound remains in the organic layer. |

| Alkaline (pH 11-13) | Acidic impurities (e.g., carboxylic acids from nitrile hydrolysis) | Acidic impurities are deprotonated to form water-soluble salts, facilitating their removal into the aqueous phase. mdpi.com |

Purity Assessment and Impurity Profiling

Purity assessment is a critical aspect of quality control for any chemical compound. researchgate.net For this compound, a typical purity specification is around 95%. sigmaaldrich.com The process of impurity profiling involves the identification, characterization, and quantification of undesirable chemical substances present alongside the active pharmaceutical ingredient (API) or bulk chemical. ijsr.netmedwinpublishers.com These impurities can originate from various sources, including the synthetic route, degradation, or storage. ijsr.net

Common analytical techniques for impurity profiling include high-performance liquid chromatography (HPLC), gas chromatography (GC), and hyphenated techniques like LC-MS and GC-MS, which are powerful tools for separating and identifying minor components. researchgate.netresearchgate.net

Impurities in a batch of this compound can be classified into several categories:

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, or degradation products. For example, isomers of the chlorophenyl ring or products of incomplete reactions could be present.

Inorganic Impurities: These may include reagents, catalysts, and inorganic salts used during the synthesis.

Residual Solvents: Solvents used in the manufacturing process that are not completely removed.

The identification and control of these impurities are essential for ensuring the safety and efficacy of any final product. ijsr.net

Table 2: Potential Impurities in this compound

| Impurity Type | Potential Compound/Substance | Possible Origin |

|---|---|---|

| Organic (Starting Material) | 2-Chlorobenzaldehyde (B119727) or similar precursors | Unreacted starting materials from synthesis. |

| Organic (By-product) | 2-(4-Chlorophenyl)propanenitrile (positional isomer) | Impurity in starting materials or side-reactions during synthesis. |

| Organic (Degradation) | 2-(2-Chlorophenyl)propanoic acid | Hydrolysis of the nitrile group during processing or storage. |

| Residual Solvent | Toluene, Methanol, Dichloromethane | Solvents used during synthesis and purification. ijsr.net |

Quantitative Determination and Analytical Detection Limits

The quantitative determination of this compound is typically achieved using a validated analytical method, most commonly reverse-phase HPLC (RP-HPLC) with UV detection or gas chromatography with flame ionization detection (GC-FID). researchgate.net The validation of these methods ensures they are sensitive, specific, accurate, and precise for their intended purpose.

Key parameters in determining the sensitivity of an analytical method are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). unal.edu.co

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable accuracy.

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. unal.edu.co Regulatory guidelines often state that the relative standard deviation (RSD) for the LLOQ should be less than 20%. unal.edu.co

The determination of these limits is crucial for analyzing trace amounts of the compound and for quantifying impurities. For example, a method developed to quantify impurities must have a detection limit low enough to measure them at their specified reporting thresholds.

Table 3: Typical Analytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | > 0.999 |

| Accuracy (% Recovery) | The closeness of test results to the true value. | Typically 98-102% for the analyte; may be wider for impurities (e.g., 90-110%). researchgate.net |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | ≤ 2% for the analyte. |

| LOD | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of ~3:1. |

| LLOQ | The lowest concentration of analyte that can be quantified reliably. | Signal-to-Noise ratio of ~10:1; Precision (%RSD) < 20%. unal.edu.co |

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways and Stability in Environmental Compartments

The environmental persistence of 2-(2-Chlorophenyl)propanenitrile is largely determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis: The nitrile group (C≡N) in the molecule can undergo hydrolysis. This reaction typically occurs under either acidic or basic conditions, where the nitrile is converted first to an amide and subsequently to a carboxylic acid. lumenlearning.comsavemyexams.comlibretexts.org For this compound, this would result in the formation of 2-(2-chlorophenyl)propanamide and ultimately 2-(2-chlorophenyl)propanoic acid. The rate of hydrolysis is generally slow in neutral water but can be accelerated by the presence of acids or bases. libretexts.org

Biodegradation: Information on the biodegradation of this compound is limited. However, the degradation of other chlorinated aromatic compounds has been studied. For instance, the biodegradation of 2,4,6-trichlorophenol (B30397) has been shown to proceed via a chlorocatechol pathway. researchgate.netnih.gov It is plausible that microbial degradation of this compound could involve hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the chlorine atom may increase the recalcitrance of the molecule to microbial attack. Some microorganisms are known to utilize nitriles as a source of carbon and nitrogen, often involving nitrile hydratase and amidase enzymes. nih.gov

Photolysis: Sunlight can induce the degradation of chemicals in the environment. For aromatic compounds, photodegradation can occur through direct absorption of light or indirect processes involving photosensitizers. While specific data for this compound is not available, chlorinated aromatic compounds can undergo photolytic dechlorination.

Potential for Bioaccumulation and Environmental Persistence

The tendency of a chemical to accumulate in living organisms and persist in the environment is a significant concern.

Environmental Persistence: Persistence is defined by the length of time a chemical remains in a particular environment before being broken down. service.gov.uk The stability of the chlorophenyl group suggests that this compound may exhibit some degree of persistence. The rate of its degradation through hydrolysis and biodegradation will ultimately determine its half-life in soil and water. Long-chain chlorinated paraffins, for example, are considered to be persistent or very persistent in the environment. service.gov.uk

Ecotoxicity Studies, Particularly Towards Aquatic Organisms

The toxicity of this compound to aquatic organisms is a key indicator of its potential environmental risk. While specific ecotoxicity data for this compound is scarce, information on related nitriles and chlorinated compounds can provide some insight.

Toxicity to Aquatic Invertebrates: Studies on other nitriles, such as 2-hydroxypropanenitrile, have shown toxicity to aquatic invertebrates like Daphnia magna. For 2-hydroxypropanenitrile, the 24-hour EC50 (the concentration causing an effect in 50% of the test population) was 17 mg/L. oecd.org

Toxicity to Fish: Acute toxicity tests on fish for 2-hydroxypropanenitrile showed a 96-hour LC50 (the concentration lethal to 50% of the test population) of 0.98 - 1.1 mg/L. oecd.org The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide. nih.gov

Toxicity to Algae: For 2-hydroxypropanenitrile, the 72-hour EC50 for algae was 0.14 mg/L, indicating high toxicity to this trophic level. oecd.org

It is important to note that the toxicity of this compound may differ significantly from these related compounds due to the presence of the chlorophenyl group. The following table summarizes ecotoxicity data for a related nitrile compound, 2-hydroxypropanenitrile, to provide a general context.

Ecotoxicity Data for 2-Hydroxypropanenitrile

| Test Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (Water Flea) | 24-hour EC50 | 17 | oecd.org |

| Fish | 96-hour LC50 | 0.98 - 1.1 | oecd.org |

Regulatory Implications and Environmental Risk Assessment in Industrial Contexts

The regulatory status of a chemical is often determined by its potential to cause harm to human health and the environment.

Regulatory Status: There are no specific environmental regulations that have been identified for this compound in the reviewed literature. However, as a chlorinated aromatic compound and a nitrile, it falls under broader categories of chemicals that are subject to environmental scrutiny. For example, the U.S. Environmental Protection Agency (EPA) has designated other nitriles, such as acrylonitrile, as high-priority substances for risk evaluation under the Toxic Substances Control Act (TSCA). hunton.com Chlorinated hydrocarbons are also a focus of environmental risk assessment due to their potential for persistence and toxicity. nih.govpzh.gov.plnih.govmdpi.com